molecular formula C18H18O5 B12536899 Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester CAS No. 675837-02-2

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester

Cat. No.: B12536899
CAS No.: 675837-02-2
M. Wt: 314.3 g/mol
InChI Key: YSAHEJVAMIZRNJ-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester" is a benzoic acid derivative featuring a methoxy group at positions 2 and 4, a methyl ester at the carboxyl group, and a 2-oxo-2-phenylethyl substituent at position 4.

Properties

CAS No.

675837-02-2

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

methyl 2,4-dimethoxy-6-phenacylbenzoate

InChI

InChI=1S/C18H18O5/c1-21-14-9-13(10-15(19)12-7-5-4-6-8-12)17(18(20)23-3)16(11-14)22-2/h4-9,11H,10H2,1-3H3

InChI Key

YSAHEJVAMIZRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester typically involves multiple steps. One common approach is the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Solvent: Methanol or other suitable organic solvents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 2,4-dimethoxy, 6-(2-oxo-2-phenylethyl) C₁₉H₂₀O₅ (est.) ~328.36 (est.) Potential polymer precursor Inferred
Benzoic acid, 2,4-dimethoxy-6-[(phenylthio)methyl]-, methyl ester (61165-75-1) 2,4-dimethoxy, 6-(phenylthio)methyl C₁₇H₁₈O₃S 326.39 Enhanced lipophilicity
Benzoic acid, 2-heptyl-4,6-dihydroxy-, methyl ester (6121-77-3) 2-heptyl, 4,6-dihydroxy C₁₅H₂₂O₄ 266.33 Herbicidal activity
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester (53530-23-7) 4-hydroxy, 2-methoxy, 6-pentyl C₂₀H₂₄O₄ 328.40 High aqueous solubility

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Among these compounds, Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C16H18O4
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 130627-10-0

Antioxidant Activity

Research has demonstrated that benzoic acid derivatives exhibit significant antioxidant properties. A study evaluating various benzoic acid esters found that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol Trolox Equivalent/g)
Benzoic acid derivative75% at 100 µg/mL150 µmol/g

Antimicrobial Activity

The antimicrobial activity of Benzoic acid derivatives has been well-documented. In a comparative study, the compound exhibited notable inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These results suggest that the compound may serve as a potential natural preservative in food and pharmaceutical applications.

Anti-inflammatory Activity

The anti-inflammatory effects of benzoic acid derivatives have also been investigated. A study utilizing a lipoxygenase inhibition assay reported that the compound significantly inhibited the enzyme activity, suggesting its potential use in treating inflammatory conditions.

Concentration (µg/mL)% Inhibition
1030%
5060%
10085%

Case Studies

  • Case Study on Skin Irritation : A clinical trial assessed the topical application of a formulation containing this benzoic acid derivative on patients with dermatitis. Results indicated a reduction in erythema and pruritus after two weeks of treatment, supporting its potential as an anti-inflammatory agent.
  • Food Preservation Study : Another study evaluated the efficacy of this compound as a food preservative. It was found to effectively inhibit microbial growth in dairy products over a two-month storage period without compromising product quality.

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